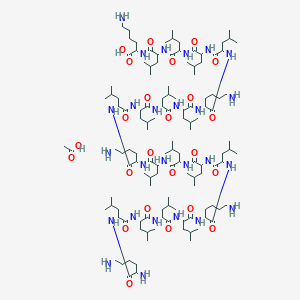
LY339434
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de LY339434 implique plusieurs étapes, y compris la préparation de composés intermédiaires et la réaction de couplage finale. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que le composé est synthétisé par une série de réactions organiques, notamment une amination et une carboxylation . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces réactions pour la mise à l'échelle, assurant un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
LY339434 subit diverses réactions chimiques, impliquant principalement son interaction avec les récepteurs neuronaux. Il agit comme un agoniste pour le récepteur kainate GluK1 et affecte les récepteurs NMDA . Les réactifs et conditions communs utilisés dans ces réactions comprennent des tests de liaison spécifiques et des études électrophysiologiques pour mesurer l'activité des récepteurs. Les principaux produits formés à partir de ces réactions sont généralement les complexes de récepteurs activés et les réponses neuronales subséquentes .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la neuropharmacologie et des neurosciences. Il est utilisé pour étudier le rôle des récepteurs kainate dans la signalisation neuronale et l'excitotoxicité . Ce composé est également précieux dans la recherche sur les maladies neurodégénératives, car il permet d'élucider les mécanismes de la mort neuronale et les cibles thérapeutiques potentielles . De plus, this compound est utilisé dans le développement de médicaments pour les affections impliquant un dysfonctionnement des récepteurs au glutamate .
Mécanisme d'action
Le mécanisme d'action de this compound implique sa liaison au récepteur kainate GluK1, conduisant à l'activation du récepteur . Cette activation entraîne l'ouverture des canaux ioniques et la dépolarisation neuronale subséquente. This compound affecte également les récepteurs NMDA, contribuant à l'excitotoxicité et à la mort neuronale . Les cibles moléculaires de this compound sont principalement les récepteurs kainate et NMDA, et les voies impliquées comprennent la signalisation des récepteurs ionotropes du glutamate .
Applications De Recherche Scientifique
LY339434 has several scientific research applications, particularly in the fields of neuropharmacology and neuroscience. It is used to study the role of kainate receptors in neuronal signaling and excitotoxicity . This compound is also valuable in research on neurodegenerative diseases, as it helps to elucidate the mechanisms of neuronal death and potential therapeutic targets . Additionally, this compound is used in drug development for conditions involving glutamate receptor dysfunction .
Mécanisme D'action
The mechanism of action of LY339434 involves its binding to the kainate receptor GluK1, leading to receptor activation . This activation results in the opening of ion channels and subsequent neuronal depolarization. This compound also affects NMDA receptors, contributing to excitotoxicity and neuronal death . The molecular targets of this compound are primarily the kainate and NMDA receptors, and the pathways involved include ionotropic glutamate receptor signaling .
Comparaison Avec Des Composés Similaires
LY339434 est unique dans sa sélectivité pour le récepteur kainate GluK1 par rapport aux autres récepteurs du glutamate . Des composés similaires comprennent l'acide (2S,4R)-4-méthylglutamique, qui agit également sur les récepteurs kainate mais présente une affinité plus élevée pour les récepteurs GluK1 et GluK2 . Un autre composé apparenté est l'acide (2S,4R,6E)-2-amino-4-carboxy-7-(2-naphtyl)hept-6-énoïque, qui a été étudié pour ses effets sur les récepteurs ionotropes du glutamate . La sélectivité de this compound en fait un outil précieux pour étudier le rôle spécifique de GluK1 dans la fonction et la pathologie neuronales .
Propriétés
Numéro CAS |
219566-62-8 |
|---|---|
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(2S,4R)-2-amino-4-[(E)-3-naphthalen-2-ylprop-2-enyl]pentanedioic acid |
InChI |
InChI=1S/C18H19NO4/c19-16(18(22)23)11-15(17(20)21)7-3-4-12-8-9-13-5-1-2-6-14(13)10-12/h1-6,8-10,15-16H,7,11,19H2,(H,20,21)(H,22,23)/b4-3+/t15-,16+/m1/s1 |
Clé InChI |
KNAYYBRIBNEIAL-WNEUIUNWSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)/C=C/C[C@H](C[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LY339434; LY 339434 ; LY-339434. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)




![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)


![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)

